molecular formula C23H21N3O3 B14817878 4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B14817878
M. Wt: 387.4 g/mol
InChI Key: RNGFQSAJZOFCKX-BUHFOSPRSA-N
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Description

4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide is an organic compound with a complex structure that includes a naphthyl group, an acrylamide moiety, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-naphthylacrylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthyl oxides, while reduction could produce hydrazino derivatives.

Scientific Research Applications

4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazino derivatives and acrylamide-based molecules. Examples include:

  • N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide
  • 4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide

Uniqueness

What sets 4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxo-N-phenylbutanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[2-[(E)-3-naphthalen-1-ylprop-2-enoyl]hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C23H21N3O3/c27-21(24-19-10-2-1-3-11-19)15-16-23(29)26-25-22(28)14-13-18-9-6-8-17-7-4-5-12-20(17)18/h1-14H,15-16H2,(H,24,27)(H,25,28)(H,26,29)/b14-13+

InChI Key

RNGFQSAJZOFCKX-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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